molecular formula C18H15O3P B1594830 Diphenyl phenylphosphonate CAS No. 3049-24-9

Diphenyl phenylphosphonate

Cat. No.: B1594830
CAS No.: 3049-24-9
M. Wt: 310.3 g/mol
InChI Key: CDOMXXVCZQOOMT-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphonate (DPPP), with the chemical formula O=P(OPh)₂Ph, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenoxy groups and one phenyl group. It is synthesized via catalytic isomerization of triphenyl phosphite under Raney nickel catalysis, followed by esterification with phenylphosphonic acid dichloride . DPPP exhibits notable thermal stability and solubility in organic solvents, making it suitable for applications in coordination chemistry and materials science.

Research highlights its role as an oxygen donor in luminescent Mn(II) and Zn(II) complexes, where its phosphonate moiety facilitates metal coordination . Additionally, DPPP has been studied for its radiation-protective properties in binary systems with tributyl phosphate (TBP), demonstrating superior protection efficiency (α = 0.65) compared to agents like benzene (α = 0.34) .

Properties

IUPAC Name

[phenoxy(phenyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMXXVCZQOOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184560
Record name Phosphonic acid, phenyl-, diphenyl ester
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Molecular Weight

310.3 g/mol
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CAS No.

3049-24-9
Record name Diphenyl P-phenylphosphonate
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Record name Phosphonic acid, phenyl-, diphenyl ester
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Record name Diphenyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diphenyl ester
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Record name Diphenyl phenylphosphonate
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Preparation Methods

Preparation via Raney Nickel Catalyzed Isomerization of Triphenyl Phosphite

A notable industrially viable method involves the isomerization of triphenyl phosphite under Raney nickel catalysis in a protective atmosphere, using bromobenzene as an initiator. This method addresses common issues such as environmental pollution, difficult separation, and low yields in traditional processes.

Process Overview:

  • Catalyst: Raney nickel (particle size ~50 μm)
  • Initiator: Bromobenzene (benzene bromide)
  • Substrate: Triphenyl phosphite
  • Reaction Conditions:
    • Temperature: 220–260°C (optimal around 240–250°C)
    • Protective atmosphere: Nitrogen or inert gas
    • Molar ratio triphenyl phosphite to bromobenzene: 1 : 0.5–2
  • Post-reaction: Vacuum distillation and solid-liquid separation to isolate the intermediate, followed by esterification with phenylphosphonic acid dichloride to yield diphenyl phenylphosphonate.

Detailed Reaction Steps:

  • Isomerization: Triphenyl phosphite undergoes isomerization catalyzed by Raney nickel in the presence of bromobenzene, forming an intermediate mixture.
  • Separation: The reaction mixture is subjected to vacuum distillation and solid-liquid separation to purify the intermediate.
  • Esterification: The purified intermediate reacts with phenylphosphonic acid dichloride to produce this compound.

Example Data from Patent CN111635431A:

Parameter Value
Triphenyl phosphite amount 310 kg (1 kmol)
Raney nickel dosage 2.58% of triphenyl phosphite mass (approx. 8 kg)
Bromobenzene amount 80 kg (0.51 kmol)
Reaction temperature 240–250°C
Reaction time (addition) 2 hours (dropwise addition)
Post-addition hold time 0.5 hours

Monitoring: Liquid chromatography is used to monitor the reaction progress, ensuring complete consumption of triphenyl phosphite before termination.

Advantages:

  • Improved yield and selectivity.
  • Reduced environmental pollution.
  • Easier post-reaction treatment and separation.

This method is industrially scalable and has been demonstrated with catalyst recycling and reuse, enhancing economic viability.

Arbuzov-Type Rearrangement of Triphenyl Phosphite Using Metal Halide Catalysts and Iodobenzene

Another well-documented synthetic route is based on an Arbuzov-like rearrangement of triphenyl phosphite, catalyzed by metal halides in the presence of iodobenzene.

Process Characteristics:

  • Catalysts: Metal halides such as cupric chloride or nickel chloride.
  • Additive: Iodobenzene, used in catalytic or stoichiometric amounts depending on the substrate.
  • Reaction Conditions:
    • Temperature range: 200–350°C (typically 250–320°C)
    • Reaction atmosphere: Inert (nitrogen)
    • Stirring to ensure uniform heat distribution.

Mechanistic Insight:

The reaction involves an intramolecular rearrangement where triphenyl phosphite converts to this compound via an Arbuzov-like mechanism. The presence of iodobenzene and metal halide catalysts facilitates the rearrangement by activating the phosphite and promoting the cleavage and formation of P–O and P–C bonds.

Experimental Data Extracted from US Patent US4113807A:

Catalyst Temperature (°C) Reaction Time (hours) Conversion Notes
Cupric chloride 330–340 5–6 ~60% conversion after two heating cycles
Nickel chloride 320 8.5 Nearly complete conversion of triphenyl phosphite

Isolation:

The product mixture is distilled under reduced pressure to isolate this compound, which crystallizes upon cooling.

Challenges:

  • High reaction temperatures required.
  • Formation of triphenyl phosphate as a by-product complicates purification.
  • Requires precise control of reaction conditions to maximize yield.

This method is valuable for laboratory-scale synthesis and provides mechanistic insights into phosphite rearrangements.

Comparative Summary of Preparation Methods

Preparation Method Catalyst/Initiator Temperature Range (°C) Reaction Atmosphere Advantages Challenges
Raney Nickel Catalyzed Isomerization Raney nickel, bromobenzene 220–260 Protective (N2) High yield, scalable, less pollution Requires catalyst handling
Arbuzov Rearrangement with Metal Halides and Iodobenzene Cupric chloride, nickel chloride, iodobenzene 250–350 Inert (N2) Mechanistic clarity, effective conversion High temperature, by-product formation

Research Findings and Industrial Relevance

  • The Raney nickel catalyzed method (patent CN111635431A) demonstrates superior industrial applicability due to its lower environmental impact and improved ease of product isolation.
  • The Arbuzov rearrangement approach provides a fundamental understanding of the reaction mechanism and is useful for synthetic chemists focusing on organophosphorus chemistry.
  • Monitoring by liquid chromatography and P31 NMR spectroscopy is critical in both methods for assessing reaction progress and product purity.
  • Catalyst reuse and reaction optimization are key factors in improving the economic and environmental profiles of this compound production.

Chemical Reactions Analysis

Types of Reactions

Diphenyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine oxides and phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DPP serves as an essential reagent in organic synthesis. Its applications include:

  • Phosphorylation Reactions : DPP is commonly used to introduce phosphonate groups into organic molecules, enhancing their biological activity. For instance, it has been employed in synthesizing phosphoramidates that act as activity-based probes for serine proteases .
  • Synthesis of Nucleoside Prodrugs : DPP derivatives are utilized in developing nucleoside phosphate and phosphonate prodrugs. These prodrugs enhance the bioavailability and therapeutic efficacy of nucleosides by facilitating their conversion to active forms within biological systems .

Biochemical Applications

DPP's role in biochemistry is notable, particularly in enzyme studies and drug development:

  • Activity-Based Probes : DPP-derived compounds have been synthesized as probes to study serine proteases. These probes can selectively label enzymes, allowing researchers to investigate their functions and interactions in complex biological systems .
  • Antiviral Drug Development : The use of DPP in synthesizing antiviral prodrugs has shown promise in treating viral infections such as HIV and hepatitis. For example, prodrugs derived from DPP have been clinically validated for their effectiveness against these viruses .

Material Science

In materials science, DPP is investigated for its potential applications:

  • Flame Retardants : Due to its phosphorus content, DPP is explored as a flame retardant additive in polymers. Its incorporation can enhance the fire resistance of materials without compromising their mechanical properties .
  • Luminescent Materials : Research indicates that DPP can form complexes with metal ions that exhibit luminescent properties. These materials are being studied for applications in optoelectronics and sensors .

Case Study 1: Phosphoramidate Probes

A study demonstrated the synthesis of diphenyl phosphoramidate probes which were effective at low concentrations for labeling serine proteases like trypsin. The labeled proteins showed significant mass shifts in mass spectrometry experiments, confirming successful labeling and enabling further functional studies .

Case Study 2: Nucleoside Phosphate Prodrugs

Research on nucleoside phosphonates derived from DPP revealed that these compounds could enhance the activity of parent nucleosides significantly. The prodrugs were shown to improve oral bioavailability and therapeutic efficacy against viral infections, leading to FDA approvals for several derivatives .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisPhosphorylation reactionsSynthesis of phosphoramidates
Biochemical ApplicationsActivity-based probes for enzyme studiesLabeling serine proteases
Antiviral Drug DevelopmentNucleoside prodrugs enhancing bioavailabilityTreatment of HIV and hepatitis
Material ScienceFlame retardants and luminescent materialsAdditives in polymers for fire resistance

Mechanism of Action

The mechanism of action of diphenyl phenylphosphonate involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles, such as alcohols or amines, forming phosphonate esters or amides. This reaction is facilitated by the electrophilic nature of the phosphorus atom, which is enhanced by the electron-withdrawing phenyl groups.

Comparison with Similar Compounds

Key Insights :

  • Steric and Electronic Effects : Bulky substituents (e.g., isopropoxy in diisopropyl analogs) reduce catalytic activity but improve solubility, whereas electron-withdrawing groups (e.g., nitro in p-nitrophenyl derivatives) enhance enzymatic hydrolysis .
  • Layered vs. Molecular Structures : Unlike insoluble zirconium phosphonates, which form layered materials for ion exchange, DPPP retains molecular solubility, enabling its use in solution-phase reactions .
Physicochemical Properties
Property DPPP Diisopropyl Phenylphosphonate p-Nitrophenyl Phenylphosphonate
Solubility in THF High Very High Moderate
Thermal Decomposition (°C) >300 ~250 ~200
Hydrolytic Stability Stable Moderate Low (enzyme-sensitive)

Key Insights :

  • DPPP’s high thermal stability (>300°C) surpasses analogs like diisopropyl phenylphosphonate (~250°C), making it preferable for high-temperature applications .
  • p-Nitrophenyl phenylphosphonate’s hydrolytic lability allows it to serve as a chromogenic substrate for hydrolases like BcPMH, unlike DPPP .

Key Insights :

  • DPPP’s resistance to hydrolysis contrasts with p-nitrophenyl derivatives, which are rapidly cleaved by phosphonate monoester hydrolases .
  • In antiviral applications, γ-phenylphosphonate-modified nucleotides exhibit similar inhibition potency (IC₅₀) to AZTTP but reduced binding affinity (higher Km) .
Application-Specific Performance
Application Compound Efficiency Metric Reference
Radiation protection DPPP α = 0.65 (TBP system)
Flame retardancy DPPP Thermal stability >300°C
Enzyme substrate p-Nitrophenyl phenylphosphonate Hydrolysis rate = 120 µmol/min/mg

Key Insights :

  • DPPP outperforms traditional radiation protectants (e.g., benzene, α = 0.34) due to its radical-scavenging phosphonate groups .
  • Its structural rigidity and aromaticity contribute to flame-retardant efficacy, whereas aliphatic phosphonates degrade at lower temperatures .

Biological Activity

Diphenyl phenylphosphonate (DPHP) is a phosphonate compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its role as a biochemical probe and its potential applications in enzyme inhibition, antiviral, and anticancer therapies. This article delves into the mechanisms of action, pharmacokinetics, and various research applications of DPHP, supported by relevant data tables and case studies.

Target of Action
this compound acts as a phosphonylating reagent. Its electrophilic phosphorus center facilitates rapid transesterification reactions with alcohols, including nucleosides, which are crucial for the synthesis of nucleoside analogs used in antiviral therapies.

Mode of Action
The compound's electron-withdrawing phenyl groups enhance its electrophilicity, allowing it to effectively phosphorylate nucleoside analogs. These phosphorylated compounds can then be converted into biologically active nucleotides within cells, exerting antiviral or anticancer effects.

Biochemical Pathways
DPHP influences biochemical pathways through the phosphorylation of nucleoside analogs. This process is vital for the activation of these analogs into their triphosphate forms by cellular or viral kinases, enabling them to interfere with viral replication or cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of DPHP suggests significant implications for its bioavailability and therapeutic efficacy. As a precursor in the synthesis of pronucleotides, DPHP’s ability to form phosphorylated nucleoside analogs is crucial for its biological activity. The resultant compounds can enter cells and undergo further enzymatic conversion to exert their intended effects.

Research Applications

This compound has diverse applications across several scientific domains:

  • Chemistry : Used as a reagent in organic synthesis for forming carbon-phosphorus bonds.
  • Biology : Investigated as a biochemical probe and potential enzyme inhibitor.
  • Medicine : Ongoing research explores its use as a precursor for antiviral and anticancer agents.
  • Industry : Employed in producing flame retardants and plasticizers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit various enzymes
Antiviral ActivitySynthesis of antiviral nucleoside analogs
Anticancer ActivityDevelopment of anticancer agents
Toxicological StudiesNeurotoxic effects linked to organophosphates

Notable Research Findings

  • Antiviral Applications : DPHP has been shown to facilitate the development of antiviral agents by serving as a building block for nucleoside triphosphates, which are essential for viral replication inhibition.
  • Enzyme Interaction Studies : Research indicates that DPHP can act on various enzymes, including acetylcholinesterase, leading to potential neurotoxic effects similar to those observed with other organophosphates.
  • Pharmacological Potential : Studies have highlighted DPHP's role in synthesizing compounds that exhibit significant biological activity against cancer cells, suggesting its utility in developing novel cancer therapies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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